molecular formula C7H7BrF2N2 B2679820 2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 2248359-31-9

2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B2679820
CAS RN: 2248359-31-9
M. Wt: 237.048
InChI Key: ILAGKVIJLVCIOF-UHFFFAOYSA-N
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Description

Imidazoles are a type of organic compound with a five-membered ring structure, which includes two non-adjacent nitrogen atoms . They are key components in many biologically active molecules and are widely used in the pharmaceutical industry .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often involve the formation of bonds during the creation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes three carbon atoms and two non-adjacent nitrogen atoms . The presence of nitrogen in the ring gives imidazoles their unique chemical properties .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. Recent research has focused on difluoromethylation processes, which involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Physical And Chemical Properties Analysis

Imidazoles have unique physical and chemical properties due to their ring structure and the presence of nitrogen atoms . Fluorine, being the most electronegative element, enhances the bond strength and decreases bond length when present .

Mechanism of Action

The mechanism of action of imidazoles can vary depending on their specific structure and the target they interact with .

Safety and Hazards

Imidazoles can be hazardous. They can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The development of imidazole-based drugs is an active and attractive topic in medicinal chemistry . Future research will likely focus on the development of novel methods for the synthesis of substituted imidazoles, given their wide range of applications .

properties

IUPAC Name

2-bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2/c8-6-5(7(9)10)12-3-1-2-4(12)11-6/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAGKVIJLVCIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-3-(difluoromethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole

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